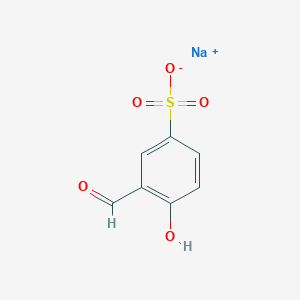

5-Sulfosalicylaldehyde sodium salt

Übersicht

Beschreibung

5-Sulfosalicylaldehyde sodium salt, also known as sodium 5-sulfosalicylate, is a compound that has been extensively studied for its interesting chemical and physical properties. It is a derivative of salicylic acid where a sulfonate group is attached to the aromatic ring, enhancing its solubility and reactivity in various applications.

Synthesis Analysis

The synthesis of sodium 5-sulfosalicylate and its complexes has been achieved through various methods. For instance, the reaction of sodium 5-sulfosalicylate dihydrate with copper(II) sulfate in water leads to the formation of a green sodium[triaqua(5-sulfosalicylato)copper(II)] complex . Similarly, the synthesis of complexes with rubidium(I), caesium(I), and lead(II) has been reported, where the metal ions coordinate with the oxygen donors of the sulfonate, carboxylate, and phenolate groups of the ligand .

Molecular Structure Analysis

The molecular structure of sodium 5-sulfosalicylate has been determined using X-ray diffraction analysis. The anion typically retains intermolecular hydrogen bonding between phenolic and carboxylic oxygen atoms . In various complexes, the coordination modes of the sulfosalicylate anion can vary, such as the syn-syn coordination mode in the copper(II) complex or the different coordination polyhedra observed in the rubidium(I) complex .

Chemical Reactions Analysis

Sodium 5-sulfosalicylate participates in a range of chemical reactions, forming complexes with various metals. For example, the green copper(II) complex reacts with adenine to form a violet tetraadeninato(diaqua)-bis(copper(II)) dihydrate, which has potential implications for anticancer activity . The reactivity of the sulfosalicylate anion is also evident in the formation of polymeric structures with rubidium(I), caesium(I), and lead(II), where it acts as a bridging ligand .

Physical and Chemical Properties Analysis

The physical and optical properties of organic 5-sulfosalicylates have been explored, revealing their potential as materials with tunable optical and non-linear-optical properties. Experimental methods such as single crystal X-ray diffraction, electronic absorption, and fluorescence spectroscopy have been employed alongside theoretical calculations to understand these properties . Additionally, the thermal stability and luminescence properties of barium complexes with 5-sulfoisophthalic acid sodium salt have been investigated, showing the formation of a three-dimensional structure and potential for luminescent applications .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Cobalt Complexes

- Summary of Application: 5-Sulfosalicylaldehyde sodium salt is used in the synthesis of cobalt (II) complexes of sulfonated binucleating Schiff base ligands . These complexes have gained attention due to their potential therapeutic applications, including anti-tumor activity .

- Methods of Application: The cobalt (II) complexes are prepared with synthesized 5-sulfosalicylaldehyde, and then analyzed by IR and UV-Vis spectrophotometry . The synthesis can be performed in open air, which is a novel process compared to previous methods that required the reaction to be run under nitrogen .

- Results or Outcomes: The research introduces a new process for preparing cobalt (II) complexes in open air, expanding the potential applications of these complexes .

2. Binding with Calf Thymus DNA

- Summary of Application: Two water-soluble Schiff base complexes, including one prepared with 5-sulfosalicylaldehyde sodium salt, were investigated for their binding with calf thymus (ct) DNA .

3. Binding with Manganese (III) Complexes

- Summary of Application: Two water-soluble Schiff base complexes, including one prepared with 5-sulfosalicylaldehyde sodium salt, were investigated for their binding with calf thymus (ct) DNA . These complexes are of interest due to their potential use in molecular biology and in the design of putative drugs .

4. pH Sensing and Living Cell Imaging

- Summary of Application: A series of salicylaldehyde derivatives, including 5-sulfosalicylaldehyde sodium salt, have been investigated for their photophysical properties, density functional theory calculations, and pH sensing applications . These derivatives are highly dependent on the pH value of the solution, which realize their applications in pH sensing and living cell imaging .

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;3-formyl-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPXAEMDIJSTBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfosalicylaldehyde sodium salt | |

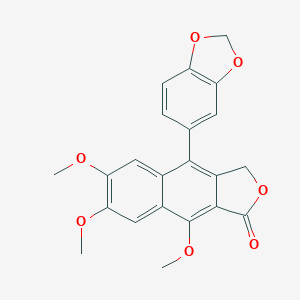

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)

![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)